molecular formula C9H12N2S B6240571 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile CAS No. 1372539-20-2

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile

Cat. No. B6240571
CAS RN: 1372539-20-2
M. Wt: 180.3
InChI Key:
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Description

“2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors , and in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

. The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (

) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

While the specific mechanism of action for “2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

While the specific safety and hazards for “2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile” are not mentioned in the retrieved papers, it’s important to handle all organic compounds with care. They should be handled and stored carefully, avoiding contact with skin and eyes, and inhalation of their vapors . Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling these compounds .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile involves the reaction of 2-methyl-3-(propan-2-yl)thiophene with cyanogen bromide followed by reaction with ammonia.", "Starting Materials": [ "2-methyl-3-(propan-2-yl)thiophene", "cyanogen bromide", "ammonia" ], "Reaction": [ "Step 1: React 2-methyl-3-(propan-2-yl)thiophene with cyanogen bromide in the presence of a base such as triethylamine to form 2-cyano-4-methyl-5-(propan-2-yl)thiophene.", "Step 2: React the product from step 1 with ammonia in the presence of a catalyst such as palladium on carbon to form 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile." ] }

CAS RN

1372539-20-2

Product Name

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile

Molecular Formula

C9H12N2S

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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